N-(6-bromopyridin-3-yl)methanesulfonamide
Description
Contextualization within Sulfonamide-Pyridine Hybrid Chemistry
The structure of N-(6-bromopyridin-3-yl)methanesulfonamide places it within the class of sulfonamide-pyridine hybrids. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by molecules containing these two moieties. Sulfonamides (-SO2NH-) are a cornerstone of many pharmaceutical agents, known for a wide range of therapeutic applications including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netajchem-b.comnih.govresearchgate.net The pyridine (B92270) ring, a nitrogen-containing heterocycle, is another prevalent scaffold in drug discovery, valued for its ability to engage in various biological interactions.
The combination of these two pharmacophores into a single molecular framework, as seen in this compound, creates a versatile scaffold. Researchers in medicinal chemistry often explore such hybrids to develop novel therapeutic agents, leveraging the established biological relevance of each component. researchgate.netajchem-b.com The specific arrangement of the methanesulfonamide (B31651) group and the bromine atom on the pyridine ring provides distinct chemical reactivity and spatial orientation for potential interactions with biological targets.
Significance as a Chemical Building Block and Research Intermediate
The primary significance of this compound in academic and industrial research lies in its role as a chemical building block or research intermediate. smolecule.com Its structure is bifunctional, offering two key reactive sites for further chemical modification:
The Bromine Atom: The bromine atom on the pyridine ring is a versatile handle for synthetic transformations. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. organic-chemistry.orgnih.gov These reactions are powerful tools in organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This enables chemists to attach a wide variety of other molecular fragments to the pyridine ring, thereby building more complex molecular architectures.
The Sulfonamide Group: The methanesulfonamide group can also be involved in chemical reactions, though it is often retained in the final structure for its potential biological activity and ability to form hydrogen bonds.
This utility as an intermediate is exemplified in the patent literature, where this compound is used as a starting material for the synthesis of more complex molecules. For instance, it has been cited as an intermediate in the preparation of novel therapeutic agents. In these synthetic sequences, the bromine atom is typically displaced or used in a coupling reaction to build the target molecule.
Overview of Current Academic Research Trajectories
Current research trajectories involving this compound are primarily focused on its application in synthetic and medicinal chemistry. The compound itself is not typically the end goal of research but rather a key component in the multi-step synthesis of novel, biologically active compounds.
One clear trajectory is its use in the development of enzyme inhibitors. The sulfonamide moiety is a known pharmacophore for inhibiting various enzymes, and by using this compound as a scaffold, researchers can synthesize libraries of related compounds to screen for inhibitory activity against specific targets. For example, derivatives of pyridine-sulfonamides have been investigated as inhibitors for enzymes such as NADPH oxidase 2 (NOX2) and HMG-CoA reductase. nih.govmdpi.com
The research process often involves a synthetic pathway where the bromine atom of this compound is functionalized through cross-coupling reactions to introduce new substituents. The resulting derivatives are then evaluated for their biological activity. This approach allows for the systematic exploration of the chemical space around the sulfonamide-pyridine core to optimize potency and selectivity for a given biological target.
The table below summarizes a representative application of a similar bromopyridine sulfonamide derivative in a research context, highlighting the typical synthetic strategy.
| Starting Material | Reaction Type | Resulting Structure Class | Research Area |
| 3-bromo-N-(4-methyl-3-nitrophenyl)pyridine-2-sulfonamide | Suzuki Coupling | Biaryl sulfonamides | Development of kinase inhibitors |
This illustrates the general research direction: utilizing the reactivity of the bromo-pyridine sulfonamide core to generate novel compounds for evaluation as potential therapeutics. While direct and extensive academic literature solely on this compound is sparse, its value is clearly demonstrated through its application as a versatile intermediate in the broader field of drug discovery and organic synthesis.
Properties
IUPAC Name |
N-(6-bromopyridin-3-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c1-12(10,11)9-5-2-3-6(7)8-4-5/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIOYWCQXGRYBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CN=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for N 6 Bromopyridin 3 Yl Methanesulfonamide
Established Synthetic Routes to N-(6-bromopyridin-3-yl)methanesulfonamide
The conventional synthesis of this compound relies on a straightforward two-step process involving the appropriate aminopyridine precursor followed by a sulfonamidation reaction.
Aminopyridine Precursor Utilization
The primary and most direct precursor for the synthesis of this compound is 5-amino-2-bromopyridine. This starting material possesses the necessary arrangement of the amino group and the bromine atom on the pyridine (B92270) ring. The synthesis of a closely related analogue, N-(6-chloropyridin-3-yl)methanesulfonamide, has been reported starting from 5-amino-2-chloropyridine, which strongly supports the viability of 5-amino-2-bromopyridine as the key starting material for the bromo-derivative. The amino group at the 3-position is crucial for the subsequent sulfonamidation step.
Sulfonamidation Reactions (e.g., with Methanesulfonyl Chloride)
The core of the synthesis involves the reaction of the aminopyridine precursor with a sulfonating agent, most commonly methanesulfonyl chloride. This reaction, a classic example of sulfonamide bond formation, is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. The general reaction is as follows:
5-amino-2-bromopyridine + CH₃SO₂Cl → this compound + HCl
Commonly used bases for this transformation include pyridine or triethylamine. The choice of solvent can vary, with dichloromethane (B109758) (DCM) or other aprotic solvents being frequently employed.
A typical, though general, laboratory-scale procedure would involve dissolving 5-amino-2-bromopyridine in a suitable solvent like pyridine and cooling the mixture in an ice bath. Methanesulfonyl chloride is then added dropwise to the stirred solution. After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and stirred for several hours to ensure complete conversion. The workup procedure usually involves quenching the reaction with water and extracting the product into an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude this compound, which may be further purified by recrystallization or column chromatography.
Optimizations in Reaction Conditions and Solvent Systems
While the fundamental sulfonamidation reaction is well-established, optimization of reaction conditions can significantly improve yield and purity. Key parameters that can be adjusted include the choice of base, solvent, reaction temperature, and reaction time.
For instance, using a stronger, non-nucleophilic base might be explored to more effectively scavenge the generated acid and potentially reduce side reactions. The solvent system can also play a critical role; while pyridine can act as both a solvent and a base, other solvents like acetonitrile (B52724) or tetrahydrofuran (B95107) (THF) in combination with a tertiary amine base could offer different solubility profiles and reaction kinetics.
Temperature control is crucial, as the reaction is exothermic. Maintaining a low temperature during the addition of methanesulfonyl chloride helps to control the reaction rate and minimize the formation of impurities. Subsequent warming to room temperature or gentle heating might be necessary to drive the reaction to completion. The optimal reaction time is typically determined by monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
| Parameter | Typical Condition | Potential Optimization Strategies |
| Base | Pyridine, Triethylamine | Use of stronger, non-nucleophilic bases (e.g., DBU, Proton Sponge); precise control of stoichiometry. |
| Solvent | Dichloromethane, Pyridine | Exploration of other aprotic solvents (e.g., Acetonitrile, THF, Ethyl Acetate) to improve solubility and reaction rate. |
| Temperature | 0 °C to room temperature | Fine-tuning of the temperature profile (e.g., prolonged stirring at low temperature, controlled warming). |
| Reaction Time | Several hours | Optimization based on reaction monitoring (TLC, HPLC) to maximize yield and minimize byproduct formation. |
Advanced Synthetic Transformations and Derivatization
The this compound scaffold is a versatile building block for the synthesis of more complex molecules, primarily through transformations involving the bromine atom on the pyridine ring.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., C-N Coupling)
The bromine atom at the 6-position of the pyridine ring is amenable to various transition metal-catalyzed cross-coupling reactions. Of particular importance are palladium-catalyzed C-N coupling reactions, such as the Buchwald-Hartwig amination, which allow for the formation of new carbon-nitrogen bonds. This enables the introduction of a wide range of amino functionalities at this position, significantly expanding the molecular diversity accessible from this intermediate.
A study on the palladium-catalyzed N-arylation of methanesulfonamide (B31651) with aryl bromides has demonstrated the feasibility of such couplings. While this study did not use this compound as the aryl bromide component, the principles are directly applicable. In a hypothetical Buchwald-Hartwig reaction, this compound could be coupled with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
This compound + R¹R²NH --(Pd catalyst, Ligand, Base)--> N-(6-(R¹R²N)pyridin-3-yl)methanesulfonamide
The choice of catalyst, ligand, and base is critical for the success of these reactions and often requires careful optimization depending on the specific amine coupling partner.
| Catalyst Component | Examples |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Phosphine Ligand | XPhos, SPhos, RuPhos, BrettPhos |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
Stereoselective and Enantioselective Synthesis Incorporating the Scaffold
Currently, there is limited published research specifically detailing the use of the this compound scaffold in stereoselective and enantioselective syntheses. However, the functional groups present in this molecule offer potential handles for the introduction of chirality. For instance, chiral amines could be introduced via the aforementioned C-N coupling reactions, leading to the formation of chiral derivatives. Furthermore, the pyridine nitrogen and the sulfonamide group could act as directing groups in asymmetric transformations on a suitably modified scaffold. This remains an area with potential for future research and development in the synthesis of novel, enantiomerically pure pharmaceutical agents.
Preparation of Complex Heterocyclic Systems Utilizing the Pyridine Moiety
Following a comprehensive review of scientific literature and chemical databases, no specific examples of the utilization of this compound in the preparation of complex heterocyclic systems have been identified. While the chemical structure of this compound, featuring a reactive bromo-substituted pyridine ring, suggests its potential as a precursor in the synthesis of fused or polycyclic heterocyclic compounds, published research to this effect is not available.
General synthetic strategies applicable to similar bromo-pyridyl substrates often involve palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination, followed by intramolecular cyclization to construct fused ring systems. These methodologies allow for the introduction of various substituents at the 6-position of the pyridine ring, which can then participate in a subsequent ring-closing reaction with the amino or methanesulfonamide moiety, or with the pyridine nitrogen itself.
For instance, a Sonogashira coupling could introduce an alkyne substituent, which might then undergo an intramolecular cyclization to form a pyrido-fused system. Similarly, a Suzuki coupling could introduce an ortho-functionalized aryl group, setting the stage for a condensation or cyclization reaction to build a more complex heterocyclic framework.
However, despite the theoretical potential for such transformations, specific studies detailing these synthetic routes originating from this compound are absent from the reviewed literature. Consequently, no detailed research findings or data tables pertaining to the preparation of complex heterocyclic systems from this specific compound can be provided at this time. Further research would be necessary to explore and document the utility of this compound as a building block in this area of synthetic chemistry.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR spectroscopy would provide crucial information about the number and types of protons in N-(6-bromopyridin-3-yl)methanesulfonamide. The pyridine (B92270) ring protons are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns dictated by the positions of the bromine and methanesulfonamide (B31651) substituents. The methyl protons of the methanesulfonamide group would resonate in the aliphatic region (typically δ 2.5-3.5 ppm) as a sharp singlet.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyridine H-2 | 8.0 - 8.4 | d | ~2.5 |
| Pyridine H-4 | 7.6 - 8.0 | dd | ~8.5, 2.5 |
| Pyridine H-5 | 7.3 - 7.7 | d | ~8.5 |
| -SO₂CH₃ | 3.0 - 3.4 | s | - |
| -NH- | 9.5 - 10.5 | s (broad) | - |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The pyridine ring carbons would exhibit distinct signals in the aromatic region (δ 110-160 ppm), while the methyl carbon of the methanesulfonamide group would appear in the aliphatic region (δ 30-45 ppm).
Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, confirming the connectivity of the pyridine ring protons.
HSQC (Heteronuclear Single Quantum Coherence) would identify direct one-bond correlations between protons and their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range (two- or three-bond) correlations between protons and carbons, which is critical for connecting the methanesulfonamide group to the pyridine ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyridine C-2 | 145 - 150 |
| Pyridine C-3 | 130 - 135 |
| Pyridine C-4 | 135 - 140 |
| Pyridine C-5 | 120 - 125 |
| Pyridine C-6 | 140 - 145 |
| -SO₂CH₃ | 35 - 45 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Mass Spectrometry (MS) in Molecular Identification and Purity Assessment
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₆H₇BrN₂O₂S), the expected exact mass would be calculated and compared to the experimentally determined value to confirm its elemental composition. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass |
|---|---|
| [M+H]⁺ (for C₆H₈⁷⁹BrN₂O₂S) | 250.9566 |
| [M+H]⁺ (for C₆H₈⁸¹BrN₂O₂S) | 252.9545 |
Note: These are calculated values for the protonated molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. vliz.beresearchgate.netnih.gov This is particularly useful for analyzing the purity of a sample and identifying any impurities or byproducts from a chemical reaction. vliz.beresearchgate.netnih.gov A suitable reversed-phase LC method would be developed to separate this compound from any other components in a mixture, with the mass spectrometer providing molecular weight information for each separated peak. vliz.beresearchgate.netnih.gov
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, key vibrational bands would be expected for the N-H bond of the sulfonamide, the S=O stretches, the C=C and C=N bonds of the pyridine ring, and the C-H bonds of the methyl and aromatic groups.
Table 4: Predicted Key IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3200 - 3400 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| S=O Stretch (Asymmetric) | 1300 - 1350 |
| S=O Stretch (Symmetric) | 1140 - 1180 |
| C=C/C=N Stretch (Pyridine) | 1400 - 1600 |
Note: Predicted values are based on typical group frequencies. Actual experimental values may vary.
Chromatographic Techniques for Purity and Separation
Chromatographic methods are indispensable for determining the purity of this compound and for separating it from starting materials, by-products, and degradation products.
High-Performance Liquid Chromatography (HPLC) is the standard technique for the quantitative analysis and purity assessment of pharmaceutical compounds. For a polar, aromatic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate. nih.gov
In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 or C8 bonded silica (B1680970) column, would be used. sigmaaldrich.com The mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target compound as well as any impurities with different polarities.
Detection is commonly achieved using an ultraviolet (UV) detector, as the pyridine ring in the molecule will absorb UV light. The wavelength for detection would be set at one of the absorbance maxima of the compound to ensure high sensitivity. The retention time of the main peak would be characteristic of the compound under the specific chromatographic conditions, and the area of the peak would be proportional to its concentration. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 2: Representative RP-HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. creative-proteomics.commonadlabtech.com UPLC systems utilize columns packed with sub-2-micron particles, which, in conjunction with instrumentation designed to handle much higher pressures (up to 18,000 psi), leads to more efficient separations. monadlabtech.comhumanjournals.com
The primary advantage of using UPLC for the analysis of this compound is the ability to achieve faster analysis times, which increases sample throughput. waters.com Furthermore, the enhanced resolution allows for better separation of the main compound from closely related impurities, leading to a more accurate purity assessment. monadlabtech.com The increased sensitivity is particularly beneficial for detecting and quantifying trace-level impurities that might not be visible using standard HPLC methods. creative-proteomics.com Due to the faster run times and smaller column dimensions, UPLC also significantly reduces solvent consumption, making it a more environmentally friendly and cost-effective technique. monadlabtech.comhumanjournals.com
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of a chemical reaction in real-time. libretexts.org In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the desired product.
To monitor the reaction, small aliquots of the reaction mixture are taken at regular intervals and spotted onto a TLC plate, which is typically coated with silica gel. rsc.org Alongside the reaction mixture, spots of the pure starting materials are also applied for comparison. rochester.edu A "co-spot," where the reaction mixture is spotted on top of the starting material, is often used to help differentiate between spots with similar retention factors (Rf values). rochester.edu
The plate is then developed in a suitable solvent system (mobile phase), typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. rsc.org The components of the mixture travel up the plate at different rates depending on their polarity and their interaction with the stationary phase. After development, the plate is visualized, usually under UV light, to reveal the positions of the spots.
The progress of the reaction is determined by observing the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. The reaction is considered complete when the starting material spot is no longer visible in the lane of the reaction mixture.
Mechanistic Organic Chemistry and Reaction Pathway Investigations
Elucidation of Sulfonamide Linkage Formation Mechanisms
The synthesis of N-(6-bromopyridin-3-yl)methanesulfonamide is classically achieved by the reaction of 6-bromo-3-aminopyridine with methanesulfonyl chloride. smolecule.com This transformation, forming the robust S-N bond, is a cornerstone of sulfonamide chemistry and proceeds via nucleophilic substitution at the sulfur atom. youtube.comlibretexts.org
The reaction between the amino group of 6-bromo-3-aminopyridine and the electrophilic sulfur of methanesulfonyl chloride is understood to proceed through one of two primary nucleophilic substitution pathways: a stepwise addition-elimination mechanism or a concerted SN2-type process.
The stepwise (SAN) mechanism involves the nucleophilic attack of the amine nitrogen onto the sulfur atom, leading to the formation of a transient, pentacoordinate trigonal bipyramidal intermediate. This intermediate then collapses by expelling the chloride leaving group to yield the final sulfonamide product.
Alternatively, a concerted (SN2-type) mechanism can be envisioned where the N-S bond formation and S-Cl bond cleavage occur simultaneously through a single transition state. While analogous to SN2 reactions at carbon centers, the geometry and energetics at a sulfur center are distinct. The precise operative pathway can be influenced by factors such as solvent, the nature of the amine, and the sulfonyl chloride.
The formation of the sulfonamide linkage generates one equivalent of hydrochloric acid (HCl). youtube.com This acidic byproduct can protonate the starting amine (6-bromo-3-aminopyridine), rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a base is critical for efficient synthesis.
Typically, a non-nucleophilic tertiary amine, such as pyridine (B92270) or triethylamine, is used as an acid scavenger. youtube.com The base neutralizes the generated HCl, forming a salt (e.g., pyridinium (B92312) chloride) and ensuring that the concentration of the free, nucleophilic 6-bromo-3-aminopyridine remains high, thereby driving the reaction to completion. The choice of base and reaction conditions can be pivotal in optimizing the yield and purity of the desired this compound.
Mechanistic Studies of Metal-Catalyzed Reactions Involving Halopyridines
The bromine atom at the 6-position of the pyridine ring in this compound is a versatile handle for further molecular elaboration through metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. csbsju.edu
Palladium-catalyzed N-arylation, often referred to as the Buchwald-Hartwig amination, provides a method to form a new C-N bond at the site of the bromine atom. nih.gov The generally accepted mechanism for this transformation involves a catalytic cycle that begins with a palladium(0) species. The key steps include oxidative addition, ligand exchange/base-mediated deprotonation, and reductive elimination. nih.govuwindsor.ca The turnover-limiting step is often the initial oxidative addition of the aryl bromide to the palladium(0) complex. uwindsor.ca The nature of the phosphine (B1218219) ligand and the base employed are crucial in modulating the catalyst's reactivity and stability throughout the cycle.
The fundamental steps of many palladium-catalyzed cross-coupling reactions are oxidative addition and reductive elimination. csbsju.edu
Oxidative Addition: This is the initial, and often rate-determining, step of the catalytic cycle. acs.orginorgchemres.org A low-valent palladium(0) complex, typically bearing phosphine ligands, reacts with the aryl halide (in this case, the C-Br bond of the bromopyridine moiety). The C-Br bond is cleaved, and both the aryl group and the bromide atom add to the palladium center. This process increases the oxidation state of palladium from Pd(0) to Pd(II) and its coordination number by two. The electrophilicity of the C6 carbon in the pyridine ring, enhanced by the ring's electron-withdrawing nature, facilitates this step.
Reductive Elimination: This is the final, product-forming step of the cycle. csbsju.eduacs.org Two ligands on the Pd(II) center—the aryl group from the bromopyridine and the nucleophilic partner (e.g., an amine or an organometallic reagent)—are coupled together, forming the new desired bond. This process reduces the palladium's oxidation state from Pd(II) back to Pd(0), regenerating the active catalyst which can then enter another cycle. The steric and electronic properties of the ancillary ligands, such as phosphines, play a critical role in facilitating this step. inorgchemres.org
Understanding Regioselectivity and Diastereoselectivity in Derivatization
When this compound undergoes further reactions, controlling the position of the new bond (regioselectivity) and the 3D arrangement of atoms (diastereoselectivity) is paramount for synthesizing specific, well-defined molecules.
Regioselectivity: The pyridine ring exhibits distinct reactivity at its different positions. In electrophilic aromatic substitution, the positions are generally deactivated by the electron-withdrawing nitrogen atom. However, in metal-catalyzed cross-coupling reactions, the reaction site is predetermined by the location of the halogen, in this case, the bromine at the C6 position. If derivatization were to involve C-H activation, the electronic and steric environment around each C-H bond would dictate the regiochemical outcome. For instance, in some pyridine systems, functionalization can be directed to the C4 position by controlling the base and reaction conditions. chemrxiv.org The existing amino (sulfonamido) and bromo substituents heavily influence the reactivity of the remaining C-H bonds on the ring.
Diastereoselectivity: Diastereoselectivity becomes a key consideration if a reaction creates a new stereocenter in a molecule that already contains one, or if two new stereocenters are formed simultaneously. While the parent molecule this compound is achiral, its derivatization can introduce chirality. For example, if a substituent added via cross-coupling contained a stereocenter, or if a reaction at a side chain created one, controlling the relative stereochemistry would be crucial. In the dearomatization of pyridine derivatives, for example, the facial selectivity of a nucleophilic attack or a reduction step can be controlled to favor the formation of one diastereomer over another. nih.gov This control is often achieved through the use of chiral catalysts, chiral auxiliaries, or by exploiting the steric hindrance of existing functional groups to direct an incoming reagent to a specific face of the molecule.
Table of Compounds
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods elucidate electronic properties that govern a molecule's stability and reactivity.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules with a favorable balance of accuracy and computational cost. nih.gov DFT studies on molecules similar to N-(6-bromopyridin-3-yl)methanesulfonamide typically involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic properties. nih.govresearchgate.net The calculations are often performed at levels of theory like B3LYP with basis sets such as 6-311++G(d,p), which provide a robust description of molecular systems. researchgate.netresearchgate.net
A key output of DFT calculations is the characterization of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net For this compound, the electron-withdrawing nature of the bromine atom and the methanesulfonamide (B31651) group, combined with the π-system of the pyridine (B92270) ring, would significantly influence the energies and spatial distribution of these orbitals. Molecular electrostatic potential (MEP) maps, also derived from DFT, can visualize the electron density distribution and predict sites susceptible to electrophilic and nucleophilic attack. nih.gov
Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. mdpi.com Nuclear Magnetic Resonance (NMR) chemical shifts for protons (¹H) and carbon-13 (¹³C) can be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically within a DFT framework. nih.gov
Molecular Dynamics and Conformational Analysis
While quantum chemical calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering insights into conformational flexibility and intermolecular interactions. mdpi.com
For a molecule like this compound, MD simulations can explore the rotational freedom around the C-N and N-S bonds, identifying the most stable and frequently accessed conformations in various environments, such as in solution. researchgate.net This analysis is crucial for understanding how the molecule might interact with biological targets. The simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The choice of force field (e.g., AMBER, GROMOS) is critical for the accuracy of the simulation. mdpi.com Conformational analysis helps to determine the barriers to interconversion between different spatial arrangements of the atoms, which can be compared with experimental data from techniques like low-temperature NMR. researchgate.net
Reaction Mechanism Predictions and Transition State Elucidation
Computational chemistry can be used to explore the potential reactivity of this compound and elucidate the mechanisms of its chemical transformations. The bromine atom on the pyridine ring makes the compound a candidate for various reactions, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, which are important for creating more complex molecules. smolecule.com
Using DFT, researchers can map the potential energy surface for a proposed reaction. This involves calculating the energies of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier and, therefore, the reaction rate. By identifying the lowest energy pathway, the most likely reaction mechanism can be predicted.
Prediction of Physicochemical Parameters (e.g., Collision Cross-Section for MS)
Computational methods are increasingly used to predict key physicochemical parameters that are relevant to analytical chemistry. One such parameter is the Collision Cross-Section (CCS), which is a measure of the size and shape of an ion in the gas phase. mdpi.com CCS values are particularly important in ion mobility-mass spectrometry (IM-MS), as they provide an additional dimension of separation and an identifier for compounds, complementing retention time and mass-to-charge ratio. nih.govbiorxiv.org
CCS values can be predicted using machine learning models trained on large datasets of experimentally measured CCS values or calculated from first principles using theoretical models. mdpi.comkcl.ac.uk These predictions are based on molecular descriptors that capture the structural features of the molecule. biorxiv.org While experimental or predicted CCS data for this compound is not available, data for the closely related isomer, N-(5-bromopyridin-3-yl)methanesulfonamide, has been predicted using the CCSbase tool. These values provide an estimate of the expected CCS for different ionic species of the molecule. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 250.94844 | 132.5 |
| [M+Na]⁺ | 272.93038 | 145.5 |
| [M-H]⁻ | 248.93388 | 138.3 |
| [M+NH₄]⁺ | 267.97498 | 152.7 |
| [M+K]⁺ | 288.90432 | 133.7 |
Note: The data presented is for the isomer N-(5-bromopyridin-3-yl)methanesulfonamide and serves as an estimation for this compound.
Applications As a Key Intermediate in Advanced Organic Synthesis
Role in the Construction of Diverse Heterocyclic Systems
The synthesis of complex heterocyclic frameworks is a cornerstone of medicinal and materials chemistry. N-(6-bromopyridin-3-yl)methanesulfonamide serves as an excellent starting material for building such systems due to the reactivity of its C-Br bond. This bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for creating new carbon-carbon and carbon-nitrogen bonds. smolecule.com
Through reactions like the Suzuki-Miyaura coupling (reacting with boronic acids) or the Buchwald-Hartwig amination (reacting with amines), the bromine atom can be replaced with a wide range of substituents. This allows chemists to "stitch" the bromopyridine core onto other molecular fragments, leading to the formation of more elaborate polycyclic or multi-substituted heterocyclic systems. For instance, coupling with another heterocyclic boronic acid can yield bi-heterocyclic structures, which are common motifs in pharmacologically active compounds. The pyridine (B92270) nitrogen and the sulfonamide group can then direct further reactions or act as key binding elements in the final molecule.
| Reaction Name | Coupling Partner | Bond Formed | Potential Heterocyclic Product Class |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | C-C | Bi-aryl or Bi-heteroaryl Systems |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | C-N | N-Aryl Pyridine Derivatives |
| Sonogashira Coupling | Terminal Alkyne | C-C (sp) | Alkynylpyridine Systems (precursors to fused rings) |
| Stille Coupling | Organostannane | C-C | Substituted Pyridine Systems |
| Heck Coupling | Alkene | C-C (sp2) | Alkenylpyridine Derivatives |
Precursor in the Synthesis of Scaffolds for Chemical Biology Research
In the field of chemical biology and drug discovery, molecular scaffolds provide the basic framework upon which functionality is built to interact with biological targets. The bromopyridine moiety is a well-established "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is implicated in diseases like cancer.
This compound provides a scaffold that combines the reactive handle (bromine) for diversification with a sulfonamide group that can act as a hydrogen bond donor or acceptor, which is crucial for binding within the ATP pocket of many kinases. Synthetic routes often involve an initial cross-coupling reaction at the bromine site to introduce a larger, often aromatic, system. Subsequent modifications can be made to create a library of related compounds for screening against various kinase targets. The use of building blocks like this allows for the systematic exploration of the chemical space around a particular pharmacophore, accelerating the discovery of new bioactive agents.
Utility in the Development of Agrochemical Research Compounds
The search for new, effective, and selective agrochemicals, such as herbicides and insecticides, often involves the synthesis and screening of novel heterocyclic compounds. Structural motifs like substituted pyridines and sulfonamides are frequently found in commercially successful agrochemicals due to their ability to interact with specific biological targets in pests or weeds.
While specific, large-scale applications of this compound in this sector are not extensively documented in publicly available literature, its structure is highly relevant. The bromopyridine core is present in a number of insecticides and fungicides, where it often forms part of the toxophore. The methanesulfonamide (B31651) group is also a known feature in certain classes of herbicides. Therefore, this compound represents a valuable intermediate for the synthesis of novel candidate molecules in agrochemical discovery programs. Researchers can utilize the bromine atom to perform coupling reactions, attaching the core scaffold to other fragments known to possess pesticidal activity, thereby creating new chemical entities for biological evaluation. A patent for a pesticide, for instance, describes the related compound 3-[(6-bromopyridin-3-yl)methyl-(2-fluoroethyl)amino]-2h-furan-5-one.
Exploration in Material Science for Polymer and Coating Development
In material science, there is a continuous demand for new organic molecules that can be used to build functional polymers and coatings. Pyridine-containing polymers are of particular interest for applications in electronics, such as in organic light-emitting diodes (OLEDs) and as conductive materials. The nitrogen atom in the pyridine ring imparts specific electronic properties, influencing charge transport and luminescence.
This compound is a potential monomer for the synthesis of such functional polymers. The bromine atom can serve as a reactive site for polymerization reactions, particularly through palladium-catalyzed polycondensation reactions like Suzuki or Stille polycoupling. This would allow the incorporation of the pyridine-methanesulfonamide unit into a long polymer chain. The resulting polymer would possess the electronic characteristics of the pyridine ring, potentially modified by the electron-withdrawing nature of the sulfonamide group. Such materials could be explored for their conductive properties, thermal stability, or as components in specialized coatings where specific surface interactions are desired. smolecule.com However, the exploration of this specific compound for polymer development remains a niche area with limited published research.
Exploration of Biological Target Engagement and Mechanistic Biology
Investigation of Sulfonamide-Pyridine Hybrids as Enzyme Inhibitors
The combination of a sulfonamide group and a pyridine (B92270) ring is a common motif in medicinal chemistry, known to interact with a variety of enzymes. The following sections explore the potential inhibitory mechanisms of compounds bearing these structural features against several key enzyme families.
Molecular Mechanisms of Kinase Inhibition (e.g., PI3-kinase, GSK-3β, IKK-β, ROCK-1)
While no direct studies on N-(6-bromopyridin-3-yl)methanesulfonamide's effect on PI3-kinase, GSK-3β, IKK-β, or ROCK-1 are readily available, the general class of pyridine-containing sulfonamides has been explored for kinase inhibitory activity. Kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in numerous diseases.
Glycogen Synthase Kinase 3β (GSK-3β): GSK-3β is a serine/threonine kinase involved in a multitude of cellular processes. Some inhibitors of GSK-3β are known to be competitive with ATP, binding to the enzyme's active site. For instance, a potent, selective, and irreversible inhibitor of GSK-3β with an IC50 of 6.6 μM has been identified, demonstrating the potential for small molecules to target this enzyme. medchemexpress.com Another inhibitor, a thienyl α-chloromethyl ketone compound, acts as a cell-permeable, irreversible, and non-ATP competitive inhibitor of GSK-3β with an IC50 of 1 µM. sigmaaldrich.com The development of allosteric inhibitors, which bind to sites other than the highly conserved ATP-binding pocket, is an area of active research to achieve greater selectivity. nih.gov The multi-target inhibitor 6-bromo-indirubin-3'-oxime (BIO) is a known GSK-3β inhibitor that has been shown to affect drug resistance and biological properties of colorectal cancer cells. nih.gov
It is plausible that a sulfonamide-pyridine scaffold could be designed to interact with the hinge region of the kinase, a common binding motif for kinase inhibitors, through hydrogen bonding. The pyridine nitrogen could act as a hydrogen bond acceptor, while the sulfonamide group could form additional hydrogen bonds or occupy hydrophobic pockets within the ATP-binding site. The bromo-substituent on the pyridine ring could potentially occupy a hydrophobic pocket, contributing to binding affinity.
Zinc-Targeting Inhibition Mechanisms (e.g., Insulin-Degrading Enzyme, Glutaminyl Cyclases)
Insulin-Degrading Enzyme (IDE): IDE is a zinc-metalloprotease responsible for the degradation of insulin (B600854) and other bioactive peptides. abcam.commdpi.com The sulfonamide moiety is a well-known zinc-binding group, and its incorporation into molecules targeting zinc-containing enzymes is a common strategy. While no studies directly link this compound to IDE inhibition, a related compound, N-(2-bromopyridin-3-yl)methanesulfonamide, was synthesized as an intermediate in the development of hydroxypyridinethione inhibitors of human IDE. nih.gov This suggests that the broader structural class is of interest for targeting this enzyme.
Glutaminyl Cyclases (QC): Glutaminyl cyclases are zinc-dependent enzymes that catalyze the formation of pyroglutamate (B8496135) residues at the N-terminus of peptides and proteins. nih.gov This modification is associated with the pathogenesis of Alzheimer's disease. nih.gov Imidazole and its derivatives have been identified as effective QC inhibitors, acting by binding to the zinc ion in the active site. dergipark.org.tr Given that the sulfonamide group can also chelate zinc, it is conceivable that this compound could exhibit inhibitory activity against QC. The mechanism would be analogous to that for IDE, involving coordination to the active site zinc ion.
Studies of Receptor Binding and Modulation Mechanisms
AMPA Receptor Function Enhancement Mechanisms
AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. While there is no direct evidence of this compound modulating AMPA receptors, the study of small molecules that enhance AMPA receptor function is an active area of research for potential cognitive enhancement.
The mechanisms of AMPA receptor modulation are diverse. For example, anandamide, an endogenous cannabinoid, has been shown to directly inhibit kainate-activated AMPA receptor currents in a voltage-independent manner. nih.gov The antagonist LY293558 has demonstrated efficacy against seizures by targeting GluK1/AMPA receptors. nih.gov Positive allosteric modulators, on the other hand, typically bind to a site distinct from the glutamate binding site and can enhance receptor function by slowing deactivation or desensitization. A sulfonamide-pyridine structure could potentially interact with allosteric sites on the receptor complex, but this remains speculative without direct experimental evidence.
Structure-Activity Relationship (SAR) Studies for Rational Design
Structure-activity relationship (SAR) studies are crucial for the rational design of more potent and selective inhibitors. Although no specific SAR studies for this compound are available, general principles can be drawn from related series of compounds.
For sulfonamide-based inhibitors, the nature of the substituents on both the sulfonamide nitrogen and the aromatic ring can significantly impact activity. For instance, in a series of pinacolone (B1678379) sulfonamide derivatives, the antifungal activity was found to be influenced by the substituents on the phenyl ring, with trisubstituted phenyl groups showing higher activity than mono- or disubstituted ones. mdpi.com
In the context of 2-aryl-2-(pyridin-2-yl)acetamides, SAR trends indicated that the highest anticonvulsant activity was associated with unsubstituted phenyl derivatives or those with ortho- and meta-substituents on the phenyl ring. nih.gov Similarly, for 4-amino-5,7-disubstituted pyridopyrimidines as adenosine (B11128) kinase inhibitors, the replacement of the pyridine ring with other five- and six-membered heterocyclic rings had interesting effects on in vivo efficacy and in vitro potency. nih.gov
For this compound, a systematic SAR study would involve modifying the substituents on the pyridine ring (e.g., replacing the bromo group with other halogens or alkyl groups) and altering the alkyl group on the sulfonamide (e.g., replacing methyl with ethyl or larger groups) to probe the steric and electronic requirements for optimal biological activity against a specific target.
Impact of Structural Modifications on Metabolic Stability
In a series of alicyclic amine derivatives, modifications to the chemical structure, such as replacing a piperazine (B1678402) with a piperidine (B6355638) ring system, led to improved metabolic stability in rat liver microsomes. nih.gov This highlights the significant impact that even subtle structural changes can have on metabolic pathways. The pyridine ring itself can undergo metabolism, and the position of the bromo substituent in this compound could influence which metabolic pathways are favored. For instance, the bromine atom could be a site for metabolic dehalogenation, or the pyridine nitrogen could undergo N-oxidation. A comprehensive metabolic stability assessment would involve incubating the compound with liver microsomes and identifying the resulting metabolites.
Future Research Directions and Emerging Paradigms
Development of More Sustainable and Efficient Synthetic Methodologies
The traditional synthesis of N-aryl sulfonamides, a class to which N-(6-bromopyridin-3-yl)methanesulfonamide belongs, has often relied on methods that are effective but may not align with the modern principles of green chemistry. Future research is increasingly directed towards the development of synthetic pathways that are not only high-yielding but also environmentally benign and economically viable.
Key areas of focus for the sustainable synthesis of this compound and its derivatives are expected to include:
Solvent-Free and Aqueous Synthesis: A significant push is being made to move away from volatile and often toxic organic solvents. Research into solvent-free reaction conditions or the use of water as a green solvent for the synthesis of sulfonamides is a promising frontier. sci-hub.seresearchgate.net For instance, the reaction of a sulfonyl chloride with an amine in an aqueous medium has been shown to be a facile and environmentally friendly method. sci-hub.se
Metal-Free Catalysis: While palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-N bonds in the synthesis of N-aryl sulfonamides, the use of heavy metals can pose environmental and health concerns. nih.gov Future methodologies will likely explore metal-free catalytic systems, such as those employing iodine-tert-butyl hydroperoxide (TBHP) to promote sulfonylation reactions. rsc.org
Use of Greener Starting Materials: The sourcing of starting materials is another critical aspect of sustainable synthesis. Research is ongoing to replace hazardous reagents with safer and more readily available alternatives. For example, the synthesis of N-aryl sulfonamides directly from abundant nitroarenes is an area of active investigation. tandfonline.com Similarly, using sodium sulfinate as a stable and commercially available sulfur source in water presents a sustainable alternative to toxic and highly reactive sulfonyl chlorides. researchgate.net
Energy Efficiency: The adoption of energy-efficient synthetic methods, such as microwave-assisted or flow chemistry processes, can significantly reduce the carbon footprint of chemical manufacturing. These technologies can often lead to shorter reaction times and improved yields.
A comparative overview of traditional versus emerging sustainable synthetic approaches for sulfonamides is presented in Table 1.
| Feature | Traditional Synthetic Methods | Emerging Sustainable Methodologies |
| Solvent | Often reliant on volatile organic solvents (e.g., dichloromethane (B109758), DMF) | Focus on solvent-free conditions or green solvents like water. sci-hub.seresearchgate.net |
| Catalyst | Frequently employs heavy metal catalysts (e.g., Palladium) | Exploration of metal-free catalytic systems. rsc.org |
| Starting Materials | May involve hazardous reagents like sulfonyl chlorides | Utilization of more benign starting materials such as nitroarenes or sodium sulfinates. researchgate.nettandfonline.com |
| Energy Consumption | Often requires prolonged heating | Adoption of energy-efficient techniques like microwave synthesis or flow chemistry. |
| Waste Generation | Can produce significant amounts of byproducts and waste | Aims to minimize waste through atom-economical reactions and easier product isolation. researchgate.net |
Advanced Computational Modeling for Rational Compound Design
The advent of powerful computational tools has revolutionized the field of drug discovery and development, enabling a more rational and targeted approach to the design of new molecules. For this compound, advanced computational modeling is set to play a pivotal role in guiding the synthesis of derivatives with optimized biological activities and pharmacokinetic profiles.
Future research in this area will likely focus on:
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are instrumental in identifying the key structural features that govern the biological activity of a series of compounds. mdpi.com By developing QSAR models for derivatives of this compound, researchers can predict the activity of novel, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis. mdpi.com
Molecular Docking Simulations: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target protein. nih.govrjb.ro This method can be used to screen virtual libraries of this compound derivatives against known biological targets, providing insights into their potential binding modes and affinities. nih.govnih.govfabad.org.tr
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. These models can be used to design new molecules that fit the pharmacophoric requirements of a specific target, even in the absence of a known protein structure.
ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical to its success. In silico ADMET prediction tools can be used to evaluate the drug-likeness of this compound derivatives early in the design process, helping to identify and mitigate potential liabilities. researchgate.net
The integration of these computational approaches can significantly streamline the drug discovery process, reducing the time and cost associated with the identification of promising new therapeutic agents.
Expansion of Applications in Chemical Biology and Proteomics Research
The unique structural features of this compound make it an attractive scaffold for the development of chemical probes to investigate complex biological systems. The fields of chemical biology and proteomics rely on such tools to elucidate protein function and identify novel drug targets.
Future directions for the application of this compound in these areas include:
Development of Activity-Based Probes (ABPs): ABPs are chemical probes that covalently modify the active site of a specific class of enzymes, providing a direct readout of their activity. nih.govwikipedia.orgnih.gov By functionalizing the this compound scaffold with a reactive "warhead" and a reporter tag (e.g., a fluorophore or biotin), researchers could create novel ABPs to profile the activity of specific enzyme families in complex biological samples. mtoz-biolabs.com
Design of Photoaffinity Probes: Photoaffinity labeling is a powerful technique for identifying the protein targets of a small molecule. This involves incorporating a photoreactive group into the molecule of interest, which upon photoactivation, forms a covalent bond with its binding partner. This compound could serve as the core structure for such probes.
Use in Chemical Proteomics for Target Identification: Chemical proteomics platforms, often utilizing affinity-based probes, are employed to identify the cellular targets of bioactive compounds. frontiersin.org Derivatives of this compound could be immobilized on a solid support to "pull down" their binding partners from cell lysates, which can then be identified by mass spectrometry. nih.gov
Fluorescent Probe Development: The pyridine (B92270) core of the molecule can be modified to create fluorescent probes for cellular imaging. mdpi.com These probes could be designed to localize to specific subcellular compartments or to report on particular biological events.
The development of such chemical tools derived from this compound would provide invaluable reagents for the broader life sciences community.
Exploration of Novel Biological Target Classes and Mechanistic Insights
While this compound is a valuable building block, a deeper understanding of its own intrinsic biological activities and those of its derivatives is a key area for future research. This involves identifying its molecular targets and elucidating the mechanisms through which it exerts its effects.
Emerging paradigms in this area include:
Target Deconvolution Strategies: For derivatives of this compound that exhibit interesting phenotypic effects in cellular assays, a variety of target deconvolution strategies can be employed to identify their molecular targets. technologynetworks.com These methods include affinity chromatography, expression cloning, and computational approaches. nih.gov
Investigation of Allosteric Modulation: Rather than directly inhibiting the active site of an enzyme, small molecules can act as allosteric modulators, binding to a remote site and altering the protein's conformation and function. The potential for this compound derivatives to act as allosteric modulators of novel target classes is an exciting avenue for exploration.
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies, where specific parts of the this compound scaffold are modified and the resulting changes in biological activity are measured, can provide crucial insights into the molecular interactions with its target. researchgate.netopenaccesspub.orgresearchgate.netnih.gov
The pursuit of these research directions will not only expand our fundamental understanding of the biological roles of compounds based on the this compound scaffold but also pave the way for the development of next-generation therapeutics with novel mechanisms of action.
Q & A
Q. What are the optimal synthetic routes for N-(6-bromopyridin-3-yl)methanesulfonamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via copper-catalyzed coupling reactions between bromopyridine derivatives and methanesulfonamide precursors. For example, Han et al. demonstrated that coupling 2-bromopyridines with sultams under copper catalysis yields cyclic sulfonamides with high regioselectivity . Optimize reaction conditions by:
- Using Pd₂(dba)₃·CHCl₃ or CuI as catalysts to enhance coupling efficiency .
- Controlling temperature (80–100°C) and reaction time (12–24 hours) to minimize side products.
- Employing tert-butyl carbamate as a directing group to improve yield (up to 82% reported in similar systems) .
Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?
- Methodological Answer :
- ¹H/¹³C NMR : Look for characteristic peaks:
- A singlet at δ 3.1–3.3 ppm (CH₃ group in methanesulfonamide).
- Aromatic protons on the pyridine ring at δ 7.5–8.5 ppm, with splitting patterns reflecting bromine's electron-withdrawing effects .
- FTIR : Confirm sulfonamide formation via S=O stretching vibrations at 1150–1350 cm⁻¹ and N-H bending at 1540–1650 cm⁻¹ .
- GC-MS/EI : Identify molecular ion peaks (e.g., m/z 310 for brominated analogs) and fragmentation patterns .
Advanced Research Questions
Q. How can regioselectivity challenges in introducing substituents to the pyridine ring be addressed?
- Methodological Answer : Regioselectivity is influenced by:
- Catalyst choice : Pd₂(dba)₃ improves selectivity for C-3/C-5 positions on pyridine .
- Directing groups : tert-Butoxycarbonyl (Boc) groups or trifluoromethyl substituents direct electrophilic substitution to meta positions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity at electron-deficient positions due to bromine's inductive effect .
Computational modeling (DFT) can predict transition states to guide synthetic design .
Q. What computational methods are used to predict the electronic properties of this compound, and how do they compare with experimental data?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets. Key outputs include:
- HOMO-LUMO gaps (e.g., 4.5–5.0 eV) to assess reactivity .
- UV/Vis spectra predictions (λmax ~280–320 nm) via TD-DFT, correlating with experimental absorbance .
- NMR Shift Analysis : Compare computed chemical shifts (GIAO method) with experimental data. Discrepancies >0.5 ppm may indicate solvent effects or conformational flexibility .
Q. How can contradictions in biological activity data (e.g., antimicrobial efficacy) across studies be resolved?
- Methodological Answer : Address inconsistencies by:
- Standardizing assays : Use CLSI/MIC guidelines for antimicrobial screening. For example, test against S. aureus (ATCC 25923) and E. coli (ATCC 25922) with consistent inoculum sizes (1–5 × 10⁵ CFU/mL) .
- Controlling variables : Account for solvent (DMSO vs. water) and pH effects on solubility.
- Structure-activity relationship (SAR) studies : Compare analogs (e.g., N-(6-methylpyridin-3-yl) derivatives) to isolate bromine's role in bioactivity .
Q. What strategies improve the solubility of this compound for in vivo studies without altering bioactivity?
- Methodological Answer :
- Co-solvent systems : Use PEG-400/water (1:1 v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug design : Introduce hydroxyl or amino groups via Suzuki-Miyaura coupling, followed by reversible sulfonamide derivatization (e.g., acetyl protection) .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (100–200 nm) improve bioavailability while retaining antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
